molecular formula C10H9Cl2NO4 B14284398 N-(3,5-Dichlorophenyl)aspartic acid CAS No. 141046-79-9

N-(3,5-Dichlorophenyl)aspartic acid

Cat. No.: B14284398
CAS No.: 141046-79-9
M. Wt: 278.09 g/mol
InChI Key: IZQUSTQXEMAHAJ-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)aspartic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to an aspartic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorophenyl)aspartic acid typically involves the reaction of 3,5-dichloroaniline with aspartic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorophenyl)aspartic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

N-(3,5-Dichlorophenyl)aspartic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorophenyl)aspartic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)glycine
  • N-(3,5-Dichlorophenyl)alanine
  • N-(3,5-Dichlorophenyl)valine

Uniqueness

N-(3,5-Dichlorophenyl)aspartic acid is unique due to the presence of both the dichlorophenyl group and the aspartic acid backbone. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. For example, the presence of the dichlorophenyl group can enhance the compound’s stability and reactivity, while the aspartic acid backbone provides specific biochemical interactions.

Properties

CAS No.

141046-79-9

Molecular Formula

C10H9Cl2NO4

Molecular Weight

278.09 g/mol

IUPAC Name

2-(3,5-dichloroanilino)butanedioic acid

InChI

InChI=1S/C10H9Cl2NO4/c11-5-1-6(12)3-7(2-5)13-8(10(16)17)4-9(14)15/h1-3,8,13H,4H2,(H,14,15)(H,16,17)

InChI Key

IZQUSTQXEMAHAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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